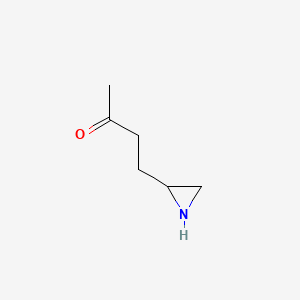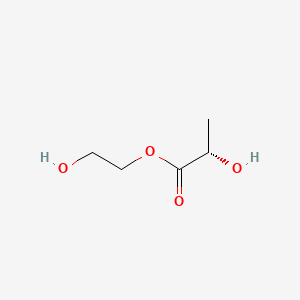
2-hydroxyethyl (2S)-2-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl (2S)-2-hydroxypropanoate can be synthesized through the esterification of lactic acid with ethylene glycol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction. The reaction can be represented as follows:
Lactic Acid+Ethylene Glycol→2-Hydroxyethyl (2S)-2-hydroxypropanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of advanced catalysts and separation techniques, such as distillation and crystallization, ensures the purity of the final product.
化学反応の分析
Types of Reactions
2-Hydroxyethyl (2S)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.
Major Products
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Yields alcohols.
Substitution: Forms esters and ethers, depending on the reagents used.
科学的研究の応用
2-Hydroxyethyl (2S)-2-hydroxypropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Serves as a substrate in enzymatic reactions and metabolic studies.
Medicine: Investigated for its potential use in drug delivery systems and as a biocompatible material.
Industry: Utilized in the production of biodegradable plastics and as a solvent in various industrial processes.
作用機序
The mechanism of action of 2-hydroxyethyl (2S)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the production of energy and other essential biomolecules. The hydroxyl and ester groups in the compound allow it to participate in various biochemical reactions, influencing cellular processes and functions.
類似化合物との比較
Similar Compounds
2-Hydroxyethyl methacrylate: Used in the production of hydrogels and contact lenses.
2-Hydroxyethyl acrylate: Employed in the synthesis of polymers and coatings.
Ethylene glycol: A precursor in the synthesis of various esters and polymers.
Uniqueness
2-Hydroxyethyl (2S)-2-hydroxypropanoate is unique due to its dual functionality, possessing both hydroxyl and ester groups. This allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications. Its biocompatibility and biodegradability further enhance its appeal in medical and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique chemical structure and reactivity make it valuable in scientific research, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can pave the way for innovative uses and further advancements in related fields.
特性
分子式 |
C5H10O4 |
|---|---|
分子量 |
134.13 g/mol |
IUPAC名 |
2-hydroxyethyl (2S)-2-hydroxypropanoate |
InChI |
InChI=1S/C5H10O4/c1-4(7)5(8)9-3-2-6/h4,6-7H,2-3H2,1H3/t4-/m0/s1 |
InChIキー |
YVOWOLLEVWDWOH-BYPYZUCNSA-N |
異性体SMILES |
C[C@@H](C(=O)OCCO)O |
正規SMILES |
CC(C(=O)OCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


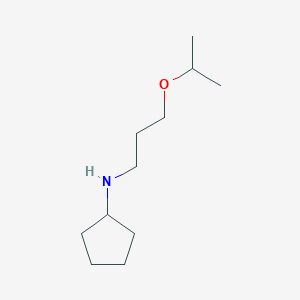

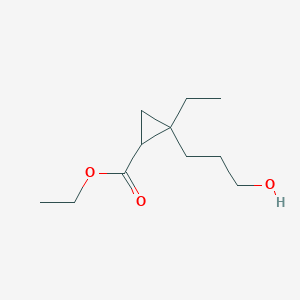
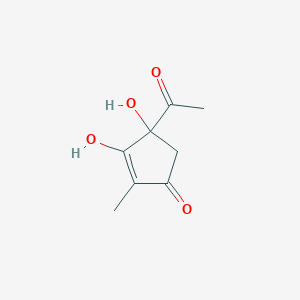
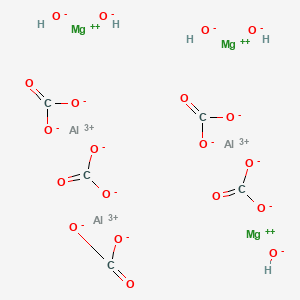


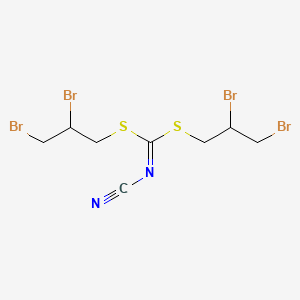
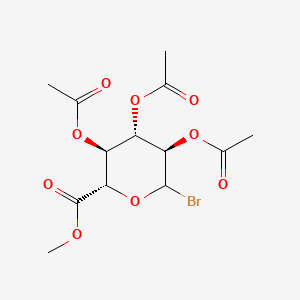
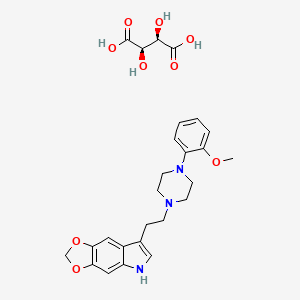
![1-[2-(2,4-Dichlorophenoxy)acetyl]imidazolidin-2-one](/img/structure/B13814929.png)
![(1-methylcyclopentyl) (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13814931.png)
